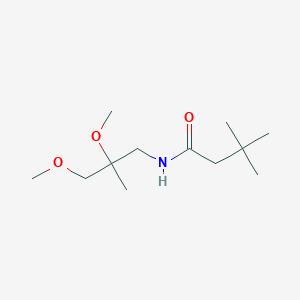

N-(2,3-dimethoxy-2-methylpropyl)-3,3-dimethylbutanamide

描述

属性

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO3/c1-11(2,3)7-10(14)13-8-12(4,16-6)9-15-5/h7-9H2,1-6H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKWWUVGVOIOTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCC(C)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-3,3-dimethylbutanamide typically involves the reaction of 2,3-dimethoxy-2-methylpropanol with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

化学反应分析

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or ethers.

科学研究应用

N-(2,3-dimethoxy-2-methylpropyl)-3,3-dimethylbutanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

作用机制

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,3-dimethoxy-2-methylpropyl)-3,3-dimethylbutanamide with key analogs, focusing on structural variations, functional properties, and applications.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structural Differences : Replaces the 3,3-dimethylbutanamide group with a benzamide moiety and substitutes methoxy groups with a hydroxyl group.

- Functional Properties : Acts as an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization. The hydroxyl group enhances coordination with transition metals, unlike the methoxy groups in the target compound .

- Applications : Primarily used in synthetic organic chemistry for catalytic reactions.

(R)-2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide (DL-Panthenol)

- Structural Differences : Contains hydroxyl groups at positions 2 and 4 of the butanamide chain and a 3-hydroxypropyl substituent instead of methoxy groups.

- Functional Properties : Hydrophilic due to hydroxyl groups, enabling use in topical formulations. Methoxy groups in the target compound likely increase lipophilicity, altering bioavailability .

- Applications : Widely used in dermatology and cosmetics as a moisturizer and wound-healing agent .

2-Cyano-N-(1-(2,4-dichlorophenyl)ethyl)-3,3-dimethylbutanamide (Diclocymet)

- Structural Differences: Incorporates a cyano group and a 2,4-dichlorophenyl substituent.

- Functional Properties: The electron-withdrawing cyano group enhances fungicidal activity by disrupting fungal membrane synthesis. The dichlorophenyl group contributes to target specificity .

- Applications : Registered as a fungicide in agricultural settings .

N-Ethyl-2,2-diisopropylbutanamide (Flavoring Agent No. 2005)

- Structural Differences : Substitutes the methoxypropyl group with ethyl and diisopropyl groups.

- Functional Properties : The bulky diisopropyl groups reduce solubility in polar solvents compared to the methoxy-containing target compound.

- Applications : Investigated as a flavoring agent but lacks sufficient toxicological data for regulatory approval .

Data Table: Key Properties of Selected Analogs

Research Findings and Trends

- Methoxy vs. Hydroxyl Groups: Methoxy substituents (as in the target compound) generally increase metabolic stability compared to hydroxylated analogs like DL-Panthenol, which undergo faster enzymatic degradation .

- Agrochemical Efficacy: The presence of halogenated or electron-withdrawing groups (e.g., cyano in Diclocymet) enhances pesticidal activity, suggesting that the target compound’s methoxy groups may offer less bioactivity in this context .

- Synthetic Utility : Branched alkyl amides with methoxy groups are valuable in medicinal chemistry for tuning drug permeability and target engagement .

生物活性

N-(2,3-dimethoxy-2-methylpropyl)-3,3-dimethylbutanamide is a synthetic compound that has gained attention for its potential biological activities. This compound features a unique molecular structure characterized by a dimethoxy group and a dimethylbutanamide moiety, which may contribute to its diverse biological properties.

Chemical Structure

The chemical formula for this compound is C_{12}H_{23}N_{1}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The specific arrangement of these atoms influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may modulate enzyme activity or bind to specific receptors, influencing pathways related to inflammation and microbial resistance.

Potential Biological Activities:

- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.

- Anti-inflammatory Effects: The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and associated symptoms.

Case Studies

-

Antimicrobial Activity Study:

- A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

-

Anti-inflammatory Activity Assessment:

- Another investigation focused on the anti-inflammatory properties of the compound in animal models. The results demonstrated a notable decrease in inflammatory markers following treatment with the compound, suggesting its therapeutic potential in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide | Similar structure | Moderate antimicrobial activity |

| N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenoxy)acetamide | Similar structure | Anti-inflammatory properties |

| N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide | Similar structure | Anticonvulsant effects |

This table illustrates that while similar compounds exhibit various biological activities, this compound may have distinct advantages due to its unique structural features.

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves:

-

Starting Materials:

- 2,3-Dimethoxy-2-methylpropanol

- 3,3-Dimethylbutanoyl chloride

-

Reaction Conditions:

- The reaction is conducted in an anhydrous environment using a base such as triethylamine to facilitate the acylation process.

Industrial Production Methods

For large-scale production, continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to enhance yield and purity.

常见问题

Q. What are the recommended synthetic routes for N-(2,3-dimethoxy-2-methylpropyl)-3,3-dimethylbutanamide?

The compound can be synthesized via amide coupling between 3,3-dimethylbutanoic acid derivatives and 2,3-dimethoxy-2-methylpropylamine. Key steps include activating the carboxylic acid (e.g., using HOBt or EDC), followed by nucleophilic substitution. Purification via silica gel chromatography (chloroform:methanol gradients) and validation by LC-MS are critical for isolating the target compound .

Q. How is structural characterization performed for this compound?

Structural confirmation requires a combination of techniques:

- NMR spectroscopy for verifying substituent connectivity (e.g., methoxy groups at C2/C3 and dimethylbutanamide backbone).

- LC-MS to confirm molecular mass and purity (e.g., using conditions like 1.21 min retention time under Measurement Condition F) .

- X-ray crystallography (using SHELX software for refinement) if single crystals are obtained, though this is rare for flexible amides .

Q. What analytical methods ensure purity and stability during storage?

- HPLC with UV detection (e.g., C18 columns, methanol/water gradients) to monitor degradation products.

- Karl Fischer titration for moisture content, as hygroscopic amides may hydrolyze over time.

- Stability studies under controlled temperatures (e.g., 4°C vs. ambient) to assess shelf life .

Advanced Research Questions

Q. How can contradictions in bioactivity data between structural analogs be resolved?

- Comparative SAR studies : Analyze substituent effects by synthesizing analogs (e.g., replacing dimethoxy groups with chloro or hydroxy groups, as seen in pesticide-related butanamides like diclocymet) .

- Metabolite profiling : Identify active metabolites using LC-HRMS, as differences in metabolic pathways may explain divergent bioactivity .

- Crystallographic analysis : Resolve stereochemical ambiguities (e.g., methoxy group orientation) that may influence target binding .

Q. What strategies improve synthetic yield and scalability?

- Catalyst optimization : Use DIPEA as a base to enhance coupling efficiency in amide bond formation .

- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Flow chemistry : Continuous synthesis reduces side reactions for high-throughput production .

Q. How do structural variations impact fungicidal activity in related butanamides?

- Electron-withdrawing groups (e.g., cyano in diclocymet) enhance fungicidal potency by increasing electrophilicity at the amide carbonyl .

- Steric effects : Bulky substituents (e.g., 2,4-dichlorophenyl in diclocymet) improve target specificity but reduce solubility .

- Methoxy groups : In N-(2,3-dimethoxy-2-methylpropyl) derivatives, increased hydrophilicity may alter membrane permeability in fungal cells .

Q. What gaps exist in safety evaluations for structurally related compounds?

- NOEL limitations : The FAO/WHO Committee noted insufficient NOEL data for N-ethyl-2,2-diisopropylbutanamide analogs, necessitating chronic toxicity studies in rodents .

- Metabolite toxicity : Hydrolysis products (e.g., 3,3-dimethylbutanoic acid) require evaluation for endocrine disruption potential .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。